3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-24-12-5-2-8-19(24)16-30-25(34)14-13-23-27(35)33-26(31-23)21-10-3-4-11-22(21)32-28(33)37-17-18-7-6-9-20(29)15-18/h2-12,15,23H,13-14,16-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMGFOUBFWHSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a novel imidazoquinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features suggest diverse pharmacological applications, particularly in oncology and as enzyme inhibitors.
Chemical Structure and Properties
- Molecular Formula : C28H25FN4O3S
- Molecular Weight : 516.59 g/mol
- IUPAC Name : 3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, specifically targeting receptor tyrosine kinases involved in cancer progression. These interactions can lead to the modulation of signaling pathways critical for cell proliferation and survival.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial membranes, leading to potential antimicrobial effects.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with DNA replication and cellular processes associated with cancer cell proliferation.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of imidazoquinazoline derivatives, including the target compound:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study investigating similar imidazoquinazoline derivatives found that they exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the target compound may share these properties due to structural similarities .
- Kinase Inhibition : Research on related compounds demonstrated their ability to selectively inhibit specific kinases with IC50 values in the sub-micromolar range, indicating a high potency that could be applicable to the target compound .
- Antimicrobial Effects : Compounds within this class have shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of imidazoquinazoline derivatives is heavily influenced by their structural components:
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C24H19FN4O2S
- Molecular Weight : 478.6 g/mol
Structure
The compound features an imidazo[1,2-c]quinazolin framework, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds with imidazoquinazoline structures often exhibit significant anticancer properties. A study highlighted the synthesis of related compounds and their antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting strong activity against cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves chemoselective reactions that allow for the incorporation of various functional groups, enhancing its biological activity. The derivatives synthesized from this compound have been shown to retain or improve upon the anticancer activity of the parent structure .
Potential Antimicrobial Properties
While primarily studied for anticancer effects, there is emerging interest in the antimicrobial properties of similar compounds within the imidazoquinazoline class. Preliminary studies suggest potential activity against various bacterial strains, although further research is needed to establish definitive efficacy .
Case Study 1: Anticancer Efficacy
In a comparative study involving several quinazoline derivatives, researchers found that modifications to the sulfanyl side chain significantly influenced antiproliferative activity. Compounds with larger or more complex side chains tended to exhibit enhanced activity, indicating the importance of structural optimization in drug design .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the presence of the imidazoquinazoline core was crucial for binding to specific targets within cancer cells. This binding was associated with downstream signaling pathways that promote cell death .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Comparison with Analogues
Key Observations :
- The target compound’s imidazoquinazoline core distinguishes it from pyrazole (13k) and sulfamethoxazole derivatives, which may result in unique target specificity compared to these analogues.
- Compared to aglaithioduline (a hydroxamic acid-based HDAC inhibitor), the target lacks metal-chelating groups but offers greater structural complexity for multi-target engagement .
Bioactivity and Target Engagement
- Cluster Analysis () : Compounds with imidazoquinazoline cores may cluster separately from pyrazoles or sulfonamides due to structural differences, suggesting distinct modes of action (e.g., kinase vs. enzyme inhibition) .
- Similarity Indexing () : A Tanimoto coefficient analysis (using Morgan fingerprints) would likely show moderate similarity (~50–60%) between the target and ’s analogue, driven by shared cores and amide groups .
- Docking and Dynamics () : The target’s rigid core and flexible side chain may allow better docking into hydrophobic pockets compared to smaller analogues like 13k, though this requires validation via molecular dynamics simulations .
Pharmacokinetic and Toxicity Considerations
- The 2-methoxybenzyl group in the target compound may reduce metabolic instability compared to the furylmethyl group in ’s analogue, which is prone to oxidation .
- The sulfur atom in the sulfanyl group could pose toxicity risks (e.g., glutathione depletion), a concern shared with sulfamethoxazole derivatives .
Q & A
Q. What are the optimal synthetic routes for synthesizing imidazo[1,2-c]quinazolinone derivatives like the target compound?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Use of coupling agents like HBTU (e.g., for amide bond formation between acid and amine groups) under inert conditions (N₂ atmosphere) with DMSO as a solvent and triethylamine as a base .
- Thioether formation : Reaction of thiol-containing intermediates with halogenated precursors (e.g., 3-fluorobenzyl bromide) in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) yield high-purity products (>95%) .
- Validation : Confirm structures via ¹H/¹³C-NMR, FT-IR, and elemental analysis (C/H/N percentages) .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H-NMR : Identify protons on aromatic rings (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and sulfanyl substituents (δ ~2.5 ppm) .
- 13C-NMR : Detect carbonyl groups (C=O, δ ~170 ppm) and imidazo-quinazolinone core carbons .
- FT-IR : Confirm C=O (1700–1650 cm⁻¹) and S–C (650–550 cm⁻¹) stretches .
- Elemental analysis : Compare experimental vs. calculated C/H/N values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the imidazo-quinazolinone core and hydrophobic interactions with fluorophenyl/methoxyphenyl groups .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS, AMBER) over 100-ns trajectories .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum batch) .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl) to isolate contributing factors .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Use microreactors to enhance mixing and heat transfer for exothermic steps (e.g., thioether formation) .
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) .
Analytical and Safety Considerations
Q. What are the critical solubility challenges for this compound, and how can they be addressed?
- Methodological Answer :
- Solubility profiling : Test in DMSO (stock solutions), PEG-400, or cyclodextrin-based vehicles .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) on the propanamide side chain .
Q. What safety protocols are essential for handling sulfanyl-containing intermediates?
- Methodological Answer :
- PPE : Use nitrile gloves, fume hoods, and eye protection .
- Spill management : Neutralize thiols with oxidizing agents (e.g., NaOCl) .
- Waste disposal : Segregate sulfur-containing waste for incineration .
Data Management and Innovation
Q. How can AI-driven tools enhance research efficiency for this compound?
- Methodological Answer :
- Retrosynthesis prediction : Use platforms like Synthia or IBM RXN to propose novel synthetic routes .
- Data integration : Employ ELN (Electronic Lab Notebook) systems to cross-reference spectral data with historical datasets .
- Automated optimization : Implement Bayesian algorithms for reaction condition screening (e.g., temperature, solvent ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
